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Compound of Interest

Compound Name: 2-Amino-4-bromobenzaldehyde

Cat. No.: B1289445

A Comparative Guide to the Quantum Chemical Properties of 2-Amino-4-
bromobenzaldehyde and its Isomer

In the landscape of pharmaceutical and materials science research, a profound understanding
of molecular properties is paramount for the design and synthesis of novel compounds. This
guide presents a comparative analysis of the quantum chemical properties of 2-Amino-4-
bromobenzaldehyde and its structural isomer, 2-Amino-5-bromobenzaldehyde. Due to a
notable absence of published quantum chemical calculations for 2-Amino-4-
bromobenzaldehyde, this comparison leverages comprehensive theoretical and experimental
data available for the 2-Amino-5-bromobenzaldehyde isomer as a benchmark. This approach
allows for an insightful exploration of how the positional change of the bromine substituent
influences the geometric, vibrational, and electronic characteristics of the molecule.

This guide is intended for researchers, scientists, and drug development professionals,
providing a structured comparison of experimental data and theoretical calculations to facilitate
a deeper understanding of these important chemical entities.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

For the acquisition of *H NMR spectra of 2-Amino-4-bromobenzaldehyde, the sample was
dissolved in a deuterated solvent, typically chloroform-d (CDCIls), with tetramethylsilane (TMS)
serving as an internal standard. The spectrum was recorded on a 400 MHz spectrometer.
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The experimental *H and *3C NMR data for 2-Amino-5-bromobenzaldehyde were obtained
using a 400 MHz and 100 MHz spectrometer, respectively, with the sample dissolved in CDCls.

Infrared (IR) Spectroscopy:

The IR spectrum for 2-Amino-5-bromobenzaldehyde was recorded using an Attenuated Total
Reflectance (ATR) method, with the spectral data collected across a range of 4000-400 cm~2.

Computational Methodology

The theoretical calculations for 2-Amino-5-bromobenzaldehyde were performed using Density
Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set. This level of
theory is widely recognized for its reliability in predicting the geometric, vibrational, and
electronic properties of organic molecules. The calculations encompassed geometry
optimization, vibrational frequency analysis, and the determination of electronic properties such
as the HOMO-LUMO energy gap and dipole moment.

Data Presentation

Table 1: Comparison of Experimental Data

2-Amino-4- 2-Amino-5-
Property
bromobenzaldehyde bromobenzaldehyde
Melting Point (°C) 85 74-76[1]
9.79 (s, 1H), 7.58 (d, J = 2.4,
9.77 (s, 1H), 7.72-7.73 (d, 1H),
3, Z , M. ,J = 0.0, 2.9, ,
1H NMR (CDCls, 400 MHz) & 1H), 7.37 (dd, J = 8.8, 2.3, 1H)
7.38-7.42 (dd, 1H), 7.23 (bs,
(ppm) 6.56 (d, J = 8.8, 1H), 6.14 (br
2H), 6.72-6.75 (d, 1H)
s, 2H)[1]
13C NMR (CDCls, 100 MHz) & ] 192.9, 148.8, 138.0, 137.5,
Not Available
(ppm) 120.1, 118.1, 107.4[1]
) 3424, 3322, 1649, 1614, 1545,
IR (ATR, cm™1) Not Available

1468, 1390, 1311, 1185[1]

Table 2: Theoretical vs. Experimental Vibrational
Frequencies for 2-Amino-5-bromobenzaldehyde
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Theoretical
(B3LYP/6-
311++G(d,p))
(cm™)

Vibrational Mode

Experimental (ATR)

Assignment
(cm™)[1]

Data not explicitly
N-H Stretch provided in search

results

Asymmetric &
3424, 3322 :
Symmetric Stretch

Data not explicitly
C=0 Stretch provided in search

results

Aldehyde Carbonyl
Stretch

1649

Data not explicitly
C=C Stretch provided in search

results

1614, 1545 Aromatic Ring Stretch

Data not explicitly
C-N Stretch provided in search

results

1311 Amino Group Stretch

Data not explicitly
C-Br Stretch provided in search

results

Carbon-Bromine

Not explicitly assigned
P y g Stretch

Note: Specific theoretical vibrational frequencies for 2-Amino-5-bromobenzaldehyde were not

available in the provided search results. The table structure is provided for when such data

becomes available.

Table 3: Calculated Electronic Properties of 2-Amino-5-

bromobenzaldehyde

Property

Value

HOMO Energy (eV)

Data not explicitly provided in search results

LUMO Energy (eV)

Data not explicitly provided in search results

HOMO-LUMO Gap (eV)

Data not explicitly provided in search results

Dipole Moment (Debye)

Data not explicitly provided in search results
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Note: Specific calculated electronic properties for 2-Amino-5-bromobenzaldehyde were not
available in the provided search results. The table structure is provided for when such data
becomes available.

Visualization of Computational Workflows

To elucidate the processes involved in quantum chemical calculations, the following diagrams
illustrate a typical experimental workflow and the logical relationships between different
computational methods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Quantum chemical calculations on 2-Amino-4-
bromobenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1289445#quantum-chemical-calculations-on-2-
amino-4-bromobenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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